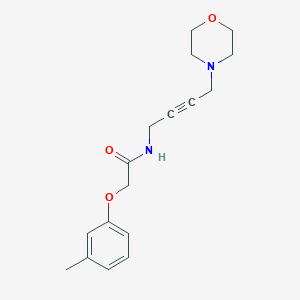

N-(4-morpholinobut-2-yn-1-yl)-2-(m-tolyloxy)acetamide

Description

Properties

IUPAC Name |

2-(3-methylphenoxy)-N-(4-morpholin-4-ylbut-2-ynyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-15-5-4-6-16(13-15)22-14-17(20)18-7-2-3-8-19-9-11-21-12-10-19/h4-6,13H,7-12,14H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHUTFSPMQQDLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NCC#CCN2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-morpholinobut-2-yn-1-yl)-2-(m-tolyloxy)acetamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be characterized by its specific functional groups, including a morpholine ring and an acetamide moiety. The compound's molecular formula is C15H22N2O3, which indicates the presence of nitrogen and oxygen in addition to carbon and hydrogen.

| Property | Value |

|---|---|

| Molecular Formula | C15H22N2O3 |

| Molecular Weight | 278.35 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Receptor Binding Affinity

Research indicates that compounds with similar structural motifs may exhibit selective binding to sigma receptors, particularly the sigma-1 receptor. For instance, related compounds have shown high affinity for sigma-1 receptors, with Ki values around 42 nM, indicating significant receptor interaction potential .

Pharmacological Effects

The biological activity of this compound may extend to various pharmacological effects:

- Analgesic Activity : Compounds with similar structures have demonstrated analgesic properties in animal models, particularly in reducing nociception in formalin tests . This suggests that this compound could have potential applications in pain management.

- Neuroprotective Effects : The sigma-1 receptor is implicated in neuroprotection, suggesting that compounds targeting this receptor may help mitigate neurodegenerative processes. Studies on related compounds indicate promising neuroprotective effects .

- Antidepressant Potential : Some sigma receptor ligands have been explored for their antidepressant properties, indicating a potential avenue for further research on the psychological effects of this compound.

Case Study 1: Analgesic Efficacy

In a study evaluating the analgesic efficacy of similar morpholine derivatives, it was found that administration of these compounds significantly reduced pain responses in rodent models. The study utilized both local peripheral and central administration routes to assess the impact on pain perception .

Case Study 2: Neuroprotective Mechanisms

A separate investigation into the neuroprotective mechanisms of sigma receptor ligands highlighted the role of these compounds in modulating calcium influx and reducing oxidative stress in neuronal cells. This supports the hypothesis that N-(4-morpholinobut-2-yn-1-y)-2-(m-tolyloxy)acetamide may offer neuroprotective benefits through similar pathways .

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the compound N-(4-morpholinobut-2-yn-1-yl)-2-(m-tolyloxy)acetamide:

Chemical Properties and Research Overview

This compound is a research compound with the molecular formula and a molecular weight of 302.374. It is typically available with a purity of 95%. Morpholine derivatives, which this compound is related to, have potential as antimicrobial and antifungal agents.

Research Applications

While the provided search results do not offer detailed case studies or comprehensive data tables specifically for this compound, they do suggest potential research avenues based on its properties and related compounds:

- Antimicrobial and Antifungal Research: Research into morpholine derivatives has shown their potential as antimicrobial and antifungal agents.

- Pharmaceutical Testing: This compound may be suitable for pharmaceutical testing .

- BTK Inhibitory Activity: Some related compounds are associated with BTK (Bruton's tyrosine kinase) inhibitory activity, which is relevant in the context of pyrimidine and pyridine compounds .

Acquisition

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Acetamide Derivatives

Key Structural Features

- Morpholine moiety: Present in both the target compound and N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide . Morpholine rings are known to enhance water solubility and modulate pharmacokinetics.

- Alkyne linker : The but-2-yn-1-yl spacer in the target compound contrasts with propyl or aryl linkers in analogs (e.g., N-(3,3-diphenylpropyl) derivatives in ). Alkynes may confer rigidity, influencing conformational stability and receptor interactions.

- Aryloxy substituents : The m-tolyloxy group (methyl-substituted phenyl) differs from substituents like nitro, methoxy, or halogens in other acetamides (e.g., compounds 40000-40006 in ). Meta-substitution may reduce steric hindrance compared to ortho or para positions.

Pharmacological Activity

- The target compound’s morpholine and aryloxy groups suggest similar mechanisms, possibly involving kinase inhibition or apoptosis induction .

- Antimicrobial and metabolic effects : Benzothiazole acetamides () with trifluoromethyl groups show enhanced metabolic stability, whereas the target compound’s alkyne linker might influence oxidative metabolism.

Physicochemical Properties

- Molecular weight and solubility: The target compound’s molecular weight (~350–400 g/mol, estimated) is comparable to 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide (283.32 g/mol, ) but higher than simpler acetamides. The morpholine ring likely improves aqueous solubility relative to purely aromatic analogs.

- Polar surface area (PSA) : Morpholine contributes to PSA (e.g., compound in has PSA 66.48), impacting membrane permeability and bioavailability.

Comparative Data Table

Q & A

Basic: What are the key considerations for optimizing the synthesis of N-(4-morpholinobut-2-yn-1-yl)-2-(m-tolyloxy)acetamide to improve yield and purity?

Methodological Answer:

Optimization should focus on:

- Reaction Conditions : Use reflux in a toluene:water (8:2) solvent system for 5–7 hours to ensure complete conversion, as demonstrated in analogous acetamide syntheses .

- Monitoring : Track reaction progress via TLC with hexane:ethyl acetate (9:1) to identify intermediates and endpoint .

- Purification : For solid products, ethanol crystallization improves purity; for liquids, ethyl acetate extraction followed by Na₂SO₄ drying and solvent evaporation under reduced pressure is effective .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch near 1650 cm⁻¹, morpholine C-O-C vibrations) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., acetyl methyl groups, morpholine protons) and carbon backbone. For example, aromatic protons from m-tolyloxy groups appear as distinct multiplet signals .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Advanced: How can researchers resolve discrepancies in NMR spectral data for derivatives of this compound?

Methodological Answer:

- Comparative Analysis : Cross-reference with structurally similar compounds, such as N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, where crystal structure data validated NMR assignments .

- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in morpholine and alkyne regions.

- Solvent Effects : Test in deuterated DMSO or CDCl₃ to assess solvent-induced shifts, as done for analogs in DMSO-d₆ .

Advanced: What strategies are recommended for elucidating the reaction mechanism of this compound in novel synthetic pathways?

Methodological Answer:

- Isotopic Labeling : Introduce ¹³C or ²H labels at the alkyne or acetamide group to track bond formation/cleavage.

- Kinetic Studies : Monitor intermediate formation via time-resolved TLC or in situ IR, as applied in azido-acetamide syntheses .

- Computational Modeling : Use DFT calculations to predict transition states, leveraging PubChem’s InChI and SMILES data for input structures .

Basic: What solvent systems and reaction conditions are recommended for efficient purification?

Methodological Answer:

- Extraction : Use ethyl acetate (3 × 20 mL) for liquid products, followed by Na₂SO₄ drying .

- Crystallization : Ethanol is optimal for solid products, yielding high-purity crystals via slow cooling .

- Chromatography : For complex mixtures, silica gel chromatography with hexane:ethyl acetate gradients separates by-products .

Advanced: How can computational tools predict physicochemical properties of this compound?

Methodological Answer:

- Software : Use PubChem’s computed properties (e.g., logP, polar surface area) as a baseline .

- Molecular Dynamics : Simulate solubility in water/organic solvents using parameters derived from InChI descriptors .

- Docking Studies : Predict binding affinity to biological targets (e.g., enzymes) via AutoDock, guided by crystallographic data from analogs .

Advanced: What analytical approaches detect by-products during synthesis?

Methodological Answer:

- HPLC-MS : Quantifies impurities using reverse-phase C18 columns and acetonitrile/water gradients.

- TLC Staining : Iodine or UV visualization identifies unreacted starting materials, as in azido-acetamide protocols .

- High-Resolution MS : Resolves isobaric by-products (e.g., oxidation derivatives) with <5 ppm mass accuracy .

Basic: How should stability studies under varying storage conditions be designed?

Methodological Answer:

- Conditions : Test stability at 4°C (short-term), -20°C (long-term), and 40°C (accelerated degradation) .

- Analytical Metrics : Monitor purity via HPLC every 30 days; NMR detects structural degradation (e.g., hydrolysis of acetamide) .

Advanced: How do substituent variations impact biological activity in analogs?

Methodological Answer:

- SAR Studies : Synthesize analogs with modified morpholine or m-tolyloxy groups. For example, replacing morpholine with piperidine alters solubility and target affinity .

- Bioassays : Test cytotoxicity and enzyme inhibition, correlating results with computed logP and H-bond donor/acceptor counts .

Basic: What are best practices for scaling synthesis from mg to gram quantities?

Methodological Answer:

- Solvent Volume : Maintain solvent-to-reactant ratios (e.g., 20 mL per 20 mmol) to ensure consistent reflux efficiency .

- Batch Processing : Divide large reactions into smaller batches to mitigate exothermic risks.

- Purification Scaling : Replace crystallization with flash chromatography for larger volumes, using automated fraction collectors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.